molecular formula C9H12OS B3420071 2-Methoxy-1-phenylethane-1-thiol CAS No. 1696794-29-2

2-Methoxy-1-phenylethane-1-thiol

Cat. No.: B3420071
CAS No.: 1696794-29-2
M. Wt: 168.26 g/mol
InChI Key: KMJOANZKMSCULR-UHFFFAOYSA-N
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Description

2-Methoxy-1-phenylethane-1-thiol is an organic compound with the molecular formula C(9)H({12})OS. It is characterized by a methoxy group (-OCH(_3)) and a thiol group (-SH) attached to a phenylethane backbone. This compound is known for its distinctive odor and is used in various chemical applications due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-phenylethane-1-thiol typically involves the following steps:

    Starting Materials: Benzyl chloride and sodium methoxide are commonly used as starting materials.

    Reaction: Benzyl chloride reacts with sodium methoxide to form 2-methoxy-1-phenylethane.

    Thiol Addition: The intermediate 2-methoxy-1-phenylethane is then treated with hydrogen sulfide (H(_2)S) in the presence of a base such as sodium hydroxide (NaOH) to introduce the thiol group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the exothermic nature of the reactions.

    Purification: Employing distillation or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-phenylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

    Addition: The thiol group can add to alkenes or alkynes.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) are used under acidic or basic conditions.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH(_4)) are employed.

    Addition: Catalysts like palladium on carbon (Pd/C) are used for thiol-ene reactions.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Phenylethanes: Resulting from nucleophilic substitution at the methoxy group.

    Thioethers: Produced from addition reactions involving the thiol group.

Scientific Research Applications

2-Methoxy-1-phenylethane-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-phenylethane-1-thiol involves:

    Molecular Targets: The thiol group can interact with metal ions and proteins, affecting their function.

    Pathways: It can modulate redox pathways by participating in oxidation-reduction reactions, influencing cellular processes.

Comparison with Similar Compounds

    2-Methoxy-1-phenylethanol: Lacks the thiol group, making it less reactive in certain chemical reactions.

    1-Phenylethanethiol: Does not have the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-1-phenylethylamine: Contains an amine group instead of a thiol, leading to different biological activities.

Uniqueness: 2-Methoxy-1-phenylethane-1-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

2-methoxy-1-phenylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJOANZKMSCULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696794-29-2
Record name 2-methoxy-1-phenylethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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